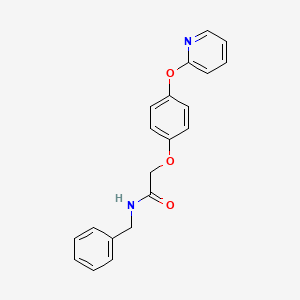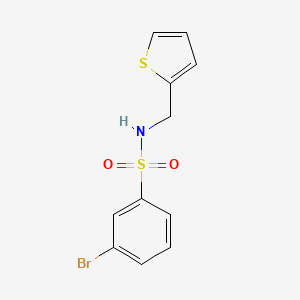
3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide, also known as BBr7, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that contains a bromine atom and a thiophene group, making it a unique and versatile compound for research purposes.
Applications De Recherche Scientifique
3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide has numerous potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to be effective in inhibiting the growth of drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide is its potent anti-cancer activity, making it a valuable tool for cancer research. Additionally, the synthesis method for this compound is relatively simple and yields a high purity product. However, the limitations of this compound include its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are numerous future directions for research involving 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide. One area of interest is the development of new cancer therapies using this compound as a lead compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, this compound is a unique and versatile compound with numerous potential applications in scientific research. Its potent anti-cancer activity, simple synthesis method, and minimal toxicity in normal cells make it a promising candidate for the development of new cancer therapies. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide involves the reaction between 3-bromoaniline and thiophene-2-carbaldehyde in the presence of sulfuric acid. The reaction proceeds through a condensation reaction, followed by the addition of sodium sulfite to form the final product. This method is relatively simple and yields a high purity product, making it an ideal method for the synthesis of this compound.
Propriétés
IUPAC Name |
3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S2/c12-9-3-1-5-11(7-9)17(14,15)13-8-10-4-2-6-16-10/h1-7,13H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFLAYBWVYGPAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7497992.png)

![N-[1-(thiophen-2-yl)ethyl]propanamide](/img/structure/B7498005.png)

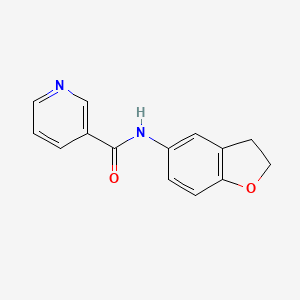
![3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498022.png)
![N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7498026.png)

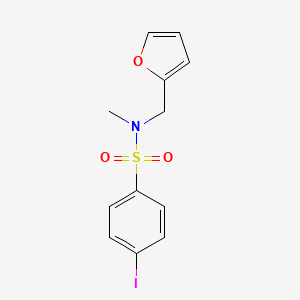


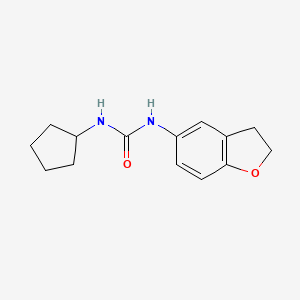
![[1-[(2-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498077.png)
